molecular formula C21H17BrN4O4 B10895160 N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide

N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide

Cat. No.: B10895160
M. Wt: 469.3 g/mol
InChI Key: SKMNHJHDTVAXAQ-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(ANILINOMETHYL)-N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure

Properties

Molecular Formula

C21H17BrN4O4

Molecular Weight

469.3 g/mol

IUPAC Name

4-(anilinomethyl)-N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H17BrN4O4/c22-17-10-16(20(27)19(11-17)26(29)30)13-24-25-21(28)15-8-6-14(7-9-15)12-23-18-4-2-1-3-5-18/h1-11,13,23,27H,12H2,(H,25,28)/b24-13+

InChI Key

SKMNHJHDTVAXAQ-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ANILINOMETHYL)-N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of an intermediate hydrazone, which is then reacted with an aniline derivative under specific conditions to yield the final product. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to maximize yield and minimize impurities, often involving rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(ANILINOMETHYL)-N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine or nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to amines or alcohols.

Scientific Research Applications

4-(ANILINOMETHYL)-N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(ANILINOMETHYL)-N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(ANILINOMETHYL)-N’~1~-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE
  • 4-(ANILINOMETHYL)-N’~1~-[(E)-1-(5-FLUORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE

Uniqueness

4-(ANILINOMETHYL)-N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This distinguishes it from similar compounds with different halogen substitutions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.